molecular formula C36H48O20 B2681928 Jionoside A1

Jionoside A1

Cat. No.: B2681928
M. Wt: 800.8 g/mol
InChI Key: UAPZTGRENZINFN-WEDRDYHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jionoside A1 is a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its immune-enhancement and neuroprotective activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jionoside A1 is typically extracted from the roots of Rehmannia glutinosa. The extraction process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Jionoside A1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenolic derivatives and glycosides, which can have different biological activities .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action
Jionoside A1 exhibits neuroprotective properties primarily through its ability to enhance mitophagy, a process that removes damaged mitochondria, thereby promoting cell survival under stress conditions. Studies indicate that this compound increases the expression of mitophagy-related proteins such as Nix, which plays a crucial role in mitochondrial quality control during ischemic conditions. It has been shown to upregulate mitochondrial content and ATP levels while reducing neuronal cytotoxicity in models of ischemia/reperfusion injury .

Case Study: Ischemic Stroke
A pivotal study utilized both the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the transient middle cerebral artery occlusion (tMCAO) model to assess the effects of this compound on ischemic stroke. The results demonstrated that treatment with this compound significantly improved neurobehavioral outcomes and reduced markers of neuronal damage. Specifically, it increased ATP levels and decreased lactate dehydrogenase (LDH) release, indicating reduced cell death .

Pharmacological Properties

Antioxidant Activity
this compound has shown substantial antioxidant activity, which is critical in mitigating oxidative stress associated with various neurological disorders. This property contributes to its therapeutic potential in treating neurodegenerative diseases. The compound has been observed to protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its role in neuroprotection .

Comparative Efficacy

Property This compound Control/Other Compounds
Mitochondrial ContentIncreasedDecreased
ATP LevelsSignificantly IncreasedNo significant change
Neuronal CytotoxicityReducedIncreased
Neurobehavioral FunctionImprovedDeteriorated

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for ischemic stroke and possibly other neurodegenerative conditions. By promoting mitophagy and enhancing mitochondrial function, this compound could serve as a foundational element in developing new treatments aimed at improving outcomes for patients suffering from strokes or related neurological impairments.

Future Research Directions

Further studies are warranted to elucidate the precise molecular mechanisms through which this compound exerts its effects. Investigating its interactions with other signaling pathways involved in cellular stress responses could enhance our understanding of its therapeutic potential. Additionally, clinical trials are necessary to evaluate the efficacy and safety of this compound in human populations.

Mechanism of Action

Jionoside A1 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Jionoside A1 is unique due to its specific combination of immune-enhancement and neuroprotective activities. Its moderate protective effects on hydrogen peroxide-treated SH-SY5Y cells distinguish it from other similar compounds .

Biological Activity

Jionoside A1, a compound isolated from Radix Rehmanniae Praeparata , has garnered attention for its potential therapeutic benefits, particularly in the context of ischemia/reperfusion injury and oxidative stress. This article synthesizes findings from various studies to elucidate the biological activities of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential clinical applications.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₃₆H₄₈O₂₀
Molecular Weight 800.76 g/mol
CAS Number 120444-60-2
Density 1.61 g/cm³
Boiling Point 1039.4 °C

Mitophagy and Mitochondrial Function

Recent studies have highlighted this compound's role in promoting mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation. In a study involving ischemia/reperfusion injury models, this compound was shown to enhance mitochondrial function by:

  • Increasing the expression of mitochondrial markers such as TOMM20, COX4I1, and ATP Synβ.
  • Reducing neuronal cytotoxicity as evidenced by decreased lactate dehydrogenase (LDH) release in treated cells.
  • Improving ATP levels in neuronal cells after exposure to oxidative stress conditions .

The mechanism involves the upregulation of proteins associated with mitophagy, including PINK1 and Parkin, which facilitate the clearance of damaged mitochondria through autophagic lysosomes .

Neuroprotective Effects

This compound exhibits significant neuroprotective effects in models of ischemic stroke. Key findings include:

  • Increased ATP Production : Treatment with this compound led to a marked increase in ATP levels in both oxygen-glucose deprivation (OGD) and transient middle cerebral artery occlusion (tMCAO) models.
  • Reduced Neuronal Damage : The compound significantly reduced markers of neuronal damage and improved neurobehavioral outcomes as measured by modified neurological severity scores (mNSS) in animal models .

Immune Enhancement

This compound also displays immune-enhancing properties. It has been reported to exhibit dose-dependent immune enhancement activity, particularly in H₂O₂-treated SH-SY5Y cells. This suggests that this compound may play a role in modulating immune responses and protecting against oxidative stress-induced cellular damage .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

  • Study on Ischemia/Reperfusion Injury : In a controlled experiment using male Sprague-Dawley rats, this compound treatment resulted in improved mitochondrial content and function post-injury. The study utilized both in vivo and in vitro models to assess the compound's efficacy .
  • Oxidative Stress Models : Research demonstrated that this compound could mitigate oxidative damage in neuronal cell lines, indicating its potential as a protective agent against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What is the origin and structural characterization of Jionoside A1?

this compound is a phenylpropanoid glycoside (C₃₆H₄₈O₂₀, molecular weight 800.76) isolated from Rehmannia glutinosa roots. Its structural identification typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS), with purity validated via high-performance liquid chromatography (HPLC) . For reproducible results, store the compound at -20°C (powder) or -80°C (solvent) to prevent degradation .

Q. What are the primary biological activities of this compound in preclinical models?

this compound exhibits dose-dependent immune-enhancing activity and neuroprotective effects against oxidative stress (e.g., in H₂O₂-treated SH-SY5Y cells). It also mitigates neuronal cytotoxicity by maintaining mitochondrial function, as evidenced by increased ATP levels in in vitro models .

Q. How is this compound solubilized for experimental use?

The compound is soluble in DMSO at 60 mg/mL (74.93 mM). For cell-based assays, dilute stock solutions in culture media to avoid solvent toxicity, ensuring final DMSO concentrations ≤0.1% .

Advanced Research Questions

Q. What experimental models elucidate this compound’s neuroprotective mechanisms in ischemic stroke?

  • OGD-Rep Model : Oxygen-glucose deprivation/reperfusion in primary cortical neurons mimics ischemic injury. This compound (administered post-injury) enhances mitochondrial LC3BII expression, indicating mitophagy activation, and reduces neuronal P62 levels .
  • tMCAO Model : Transient middle cerebral artery occlusion in rats simulates stroke. Notably, this compound showed efficacy in OGD-Rep but not tMCAO, suggesting model-dependent mechanisms (e.g., reperfusion time or blood-brain barrier penetration) .

Q. How does this compound modulate Nix-mediated mitophagy, and how is this validated experimentally?

this compound upregulates Nix, a mitophagy receptor, increasing mitochondrial LC3BII and markers (TOMM20, COX4I1). To confirm Nix’s role:

  • Use siRNA or shRNA to knock down Nix in OGD-Rep models.
  • Assess mitochondrial content via immunofluorescence and ATP levels. Nix knockdown attenuates this compound’s effects, confirming pathway specificity .

Q. What statistical methods are critical for analyzing this compound’s effects on mitochondrial dynamics?

  • Normality and Variance : Levene’s test for homogeneity of variance; Shapiro-Wilk for normality.
  • Comparisons : Two-way ANOVA with Bonferroni correction for repeated measures (e.g., mNSS scores) or Dunnett’s T3 for unequal variances .
  • Effect Size : Report Cohen’s d for neurobehavioral outcomes to quantify therapeutic impact .

Q. How do contradictory findings on this compound’s efficacy across models inform future research?

Discrepancies between OGD-Rep (effective) and tMCAO (ineffective) suggest:

  • Timing of Administration : Delayed post-reperfusion dosing may reduce efficacy.
  • Mitophagy Flux : Use lysosomal inhibitors (e.g., BafA1) to differentiate autophagosome formation vs. degradation. This compound increases LC3BII even with BafA1, indicating enhanced autophagosome synthesis .
  • Species-Specific Responses : Validate findings in human iPSC-derived neurons to bridge translational gaps .

Q. Methodological Considerations

Q. How to optimize this compound dosing in in vivo studies?

  • Dose-Response Curves : Start with 10–50 mg/kg in rodent models, based on prior neuroprotection studies.
  • Pharmacokinetics : Measure plasma and brain concentrations via LC-MS to correlate bioavailability with efficacy .

Q. What controls are essential for mitophagy assays involving this compound?

  • Positive Controls : Rapamycin (autophagy inducer) and chloroquine (lysosomal inhibitor).
  • Negative Controls : Nix knockdown cells or vehicle-treated cohorts.
  • Mitochondrial Isolation : Use differential centrifugation and validate purity with COX4I1 (mitochondrial) and GAPDH (cytosolic) markers .

Q. How to address variability in this compound’s neuroprotective outcomes?

  • Batch Consistency : Use HPLC to verify compound purity (>98%) across batches.
  • Cell Passage Number : Limit SH-SY5Y cells to passages 15–25 to prevent phenotypic drift.
  • Replication : Perform triplicate experiments in independent labs to confirm reproducibility .

Q. Data Interpretation and Gaps

Q. Why does this compound increase mitochondrial content despite activating mitophagy?

This paradox may arise from compensatory mitochondrial biogenesis or incomplete autophagosome clearance. Assess PGC-1α (biogenesis marker) and use tandem mCherry-GFP-LC3 reporters to quantify mitophagy flux .

Q. What unresolved questions exist about this compound’s mechanism?

  • Off-Target Effects : Screen for interactions with other mitophagy pathways (e.g., Parkin, FUNDC1).
  • Long-Term Outcomes : Evaluate cognitive recovery in chronic stroke models beyond 14 days.
  • Combination Therapies : Test synergy with thrombolytics (e.g., tPA) to enhance clinical relevance .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPZTGRENZINFN-WEDRDYHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.